Cholest-5-en-7-one
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Overview
Description
- Its molecular structure consists of a steroid backbone with a ketone functional group at position 3 (hence the name 3-one).
- This compound plays a crucial role in cholesterol homeostasis and lipid metabolism.
Cholest-5-en-7-one: , is an intermediate oxidation product of cholesterol metabolism primarily occurring in the liver.
Preparation Methods
Synthetic Routes: Cholest-5-en-7-one can be synthesized through various routes, including oxidation of cholesterol or its derivatives.
Reaction Conditions: Oxidation reactions typically involve reagents like chromic acid (Jones reagent) or pyridinium chlorochromate (PCC).
Industrial Production: While not commonly produced industrially, research laboratories may synthesize it for specific studies.
Chemical Reactions Analysis
Reactions: Cholest-5-en-7-one undergoes various chemical transformations, including
Common Reagents: Jones reagent (CrO/HSO), PCC, and other oxidizing agents.
Major Products: The primary product is this compound itself, but further reactions can yield cholesterol or other derivatives.
Scientific Research Applications
Chemistry: Used as a model compound for studying steroid chemistry and oxidation reactions.
Biology: Investigated in lipid metabolism studies and cholesterol biosynthesis pathways.
Medicine: Its role in liver function and cholesterol regulation is relevant to understanding diseases like hypercholesterolemia.
Industry: Limited industrial applications, but its derivatives may find use in pharmaceuticals or cosmetics.
Mechanism of Action
Targets: Cholest-5-en-7-one interacts with enzymes involved in cholesterol synthesis and metabolism.
Pathways: It affects cholesterol homeostasis by modulating the activity of enzymes like HMG-CoA reductase.
Comparison with Similar Compounds
Uniqueness: Cholest-5-en-7-one’s position-specific ketone makes it distinct from other cholesterol derivatives.
Similar Compounds: Related compounds include cholesterol, cholestanone, and other steroidal ketones.
Remember that this compound is a fascinating molecule with implications across various scientific fields!
Properties
IUPAC Name |
10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O/c1-18(2)9-8-10-19(3)21-12-13-22-25-23(14-16-27(21,22)5)26(4)15-7-6-11-20(26)17-24(25)28/h17-19,21-23,25H,6-16H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPXIDAWDPZQTOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300104 |
Source
|
Record name | cholest-5-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22033-90-5 |
Source
|
Record name | NSC134915 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | cholest-5-en-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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